
CID 54683953
Vue d'ensemble
Description
CID 54683953 is a useful research compound. Its molecular formula is C14H9ClN2O3S and its molecular weight is 320.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 54683953 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 54683953 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemically Induced Dimerization (CID) for Studying Biological Processes : CID is a valuable tool in studying biological processes. It allows for reversible and spatiotemporal control of protein function in cells, which is crucial for dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
PROTAC-CID Systems for Gene Regulation and Editing : Engineered PROTAC-CID systems offer a versatile molecular toolbox for inducible gene regulation and gene editing in human cells and mice. This advancement provides fine-tuned control over gene expression and biological signals (Ma et al., 2023).
Insights into Cell Biology Problems : CID techniques have resolved numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases. They help explain the signaling paradox and have advanced the specificity and applications of CID actions (DeRose, Miyamoto, & Inoue, 2013).
CID in Methodological Research : CID as a concept is also relevant in methodological research, particularly in developmental cognitive neuroscience. It helps in aligning research goals with appropriate designs, highlighting the importance of matching research goals with methods (Hamaker, Mulder, & van IJzendoorn, 2020).
Photocaged-Photocleavable CID for Protein Localization : A novel photocaged-photocleavable CID allows rapid and reversible control of protein localization in living cells, enhancing spatiotemporal control in studying cellular events (Aonbangkhen et al., 2018).
CID in Agricultural Sciences : The application of CID in agriculture, particularly in evaluating water use efficiency and productivity in barley, demonstrates its potential in crop improvement programs (Anyia et al., 2007).
Chemically Inducible Trimerization Systems : CID tools have been expanded to include chemically inducible trimerization systems, offering additional manipulation capabilities in single live cells for cell biology and synthetic biology applications (Wu et al., 2020).
FKBP-FRB Dimerization for Cellular Mechanotransduction : CID techniques like FKBP-FRB dimerization have applications in cellular mechanotransduction. A single-molecule detector has been developed to quantify key interactions involved in CID, providing insights into the mechanical stability of the ternary complexes (Wang et al., 2019).
Safety in Stem Cell Therapy : The introduction of inducible caspase-9 (iC9) into induced pluripotent stem cells (iPSCs) addresses safety concerns in regenerative therapies. This suicide gene therapy approach ensures the eradication of undifferentiated iPSCs and tumors originated from iPSCs (Ando et al., 2015).
CID in Proteomics : CID's application in proteomics, particularly in mass spectrometry, aids in the structural interpretation of complex samples. It offers insights into fragmentation products for all ions generated, essential for analyzing metabolites and other compounds in biological samples (Zhang et al., 2009).
Propriétés
IUPAC Name |
(3Z)-5-chloro-3-[hydroxy(thiophen-2-yl)methylidene]-2-oxoindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,18H,(H2,16,20)/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIKEPCNDFVJKC-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=C2C3=C(C=CC(=C3)Cl)N(C2=O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=C/2\C3=C(C=CC(=C3)Cl)N(C2=O)C(=O)N)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 54683953 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-3-(4-chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B7761574.png)
![3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B7761575.png)
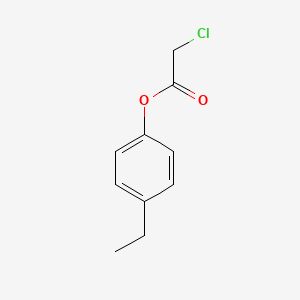

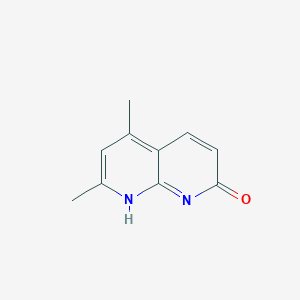
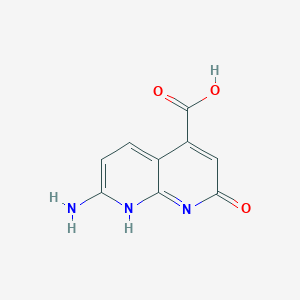



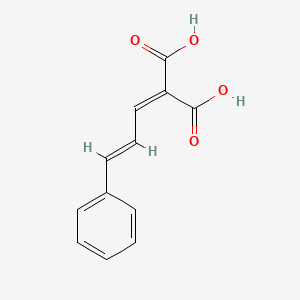
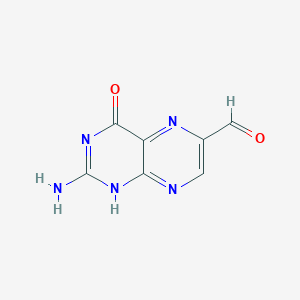
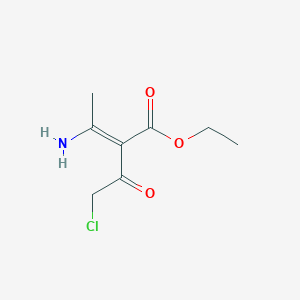

![4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B7761681.png)